molecular formula C11H12F2N4O3 B12075852 5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12075852
M. Wt: 286.23 g/mol
InChI Key: CEPICCWLWUMHCB-UHFFFAOYSA-N
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Description

5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral and anticancer therapies. Its unique structure allows it to interact with biological molecules in ways that can inhibit the replication of viruses and the proliferation of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of a suitable precursor, such as a substituted pyrimidine, under acidic or basic conditions.

    Introduction of the fluorine atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Glycosylation: The attachment of the oxolan-3-ol moiety is typically achieved through glycosylation reactions, using glycosyl donors and acceptors under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Carboxylated derivatives.

    Reduction: De-fluorinated or modified amino derivatives.

    Substitution: Functionalized analogs with different substituents replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is used to study the mechanisms of nucleoside analogs in cellular processes. It serves as a tool to investigate the interactions between nucleosides and enzymes involved in DNA and RNA synthesis.

Medicine

In medicine, this compound is being explored for its potential as an antiviral and anticancer agent. Its ability to inhibit viral replication and cancer cell proliferation makes it a promising candidate for drug development.

Industry

In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique properties allow for the design of drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This results in the disruption of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases, which are essential for the synthesis of nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.

    Gemcitabine: A nucleoside analog used in chemotherapy that inhibits DNA synthesis.

    Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.

Uniqueness

5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is unique due to its dual fluorine substitution and the presence of both amino and hydroxymethyl groups. This combination of functional groups allows for specific interactions with biological targets, making it a versatile compound for various applications in research and medicine.

Properties

Molecular Formula

C11H12F2N4O3

Molecular Weight

286.23 g/mol

IUPAC Name

5-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H12F2N4O3/c12-4-1-17(10-6(4)9(14)15-3-16-10)11-7(13)8(19)5(2-18)20-11/h1,3,5,7-8,11,18-19H,2H2,(H2,14,15,16)

InChI Key

CEPICCWLWUMHCB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)F)N)F

Origin of Product

United States

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